REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[N:11]=1)[C:6](O)=[O:7])[CH3:2].B>C1COCC1>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:6][OH:7])[CH:9]=[C:10]([CH3:12])[N:11]=1)[CH3:2]
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Name
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|
Quantity
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2.73 g
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Type
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reactant
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Smiles
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C(C)C=1C=C(C(=O)O)C=C(N1)C
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture is quenched with sat. aq. Na2CO3 (100 mL)
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Type
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EXTRACTION
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Details
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extracted with CHCl3 (5×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts are dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated (50 mbar, 45° C.)
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Name
|
|
Type
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product
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Smiles
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C(C)C1=NC(=CC(=C1)CO)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |